DGAT1 Inhibitory Potency: Decanoate Ester versus Structurally Distinct DGAT1 Inhibitor in the Same Assay System
In a recombinant human DGAT-1 enzyme assay utilising Hep3B cell lysate, 2-phenyl-1,3-dioxan-5-yl decanoate (BDBM50437743/CHEMBL2409567) exhibited an IC₅₀ value greater than 10,000 nM, indicating negligible DGAT-1 inhibition [1]. In stark contrast, a structurally distinct DGAT1 inhibitor (BDBM50117150/CHEMBL3613355) tested in the identical assay system using human DGAT1 expressed in human Hep3B cells achieved an IC₅₀ of 105 nM—a greater than 95-fold improvement in potency [2]. This comparison demonstrates that the decanoate ester of the 2-phenyl-1,3-dioxan-5-ol scaffold is functionally inactive against DGAT1 at pharmacologically meaningful concentrations, whereas other chemotypes do productively engage the DGAT1 target.
| Evidence Dimension | DGAT-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | BDBM50117150 (CHEMBL3613355): IC₅₀ = 105 nM |
| Quantified Difference | > 95-fold weaker inhibition |
| Conditions | Human DGAT-1 (recombinant) in Hep3B cell lysate or expressed in human Hep3B cells; [¹⁴C]decanoyl-CoA and didecanoyl glycerol substrate; 60-minute incubation; liquid scintillation counting |
Why This Matters
This data directly informs target-based screening programs: investigators seeking DGAT1 modulation should scientifically exclude 2-phenyl-1,3-dioxan-5-yl decanoate as an active principle, avoiding wasted procurement and screening resources.
- [1] BindingDB. BDBM50437743 (CHEMBL2409567): IC₅₀ > 1.00E+4 nM. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437743 (accessed 2026-05-03). View Source
- [2] BindingDB. BDBM50117150 (CHEMBL3613355): IC₅₀ = 105 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50117150 (accessed 2026-05-03). View Source
